Diamminedichloropalladium, often referred to in literature as cis-diamminedichloroplatinum(II) or c-DDP, is a metal complex with significant anticancer activity. Over the years, it has been extensively studied and utilized in clinical settings due to its unique structure and multifaceted properties. The compound consists of a central platinum atom surrounded by chlorine atoms and ammonia moieties, distinguishing it from other cancerostatic agents. Its applications span across various fields, including oncology, microbiology, and radiology, owing to its cytotoxic, antimicrobial, antiviral, immunosuppressive, mutagenic, and radiosensitizing properties2.
The mechanism of action of cis-diamminedichloroplatinum(II) is primarily associated with its interaction with DNA. It has been observed to produce covalent cross-linking of high mobility group (HMG) proteins to DNA, particularly in regions of chromatin that are accessible to micrococcal nuclease. This cross-linking is reversible with chemical treatments such as NaCN, indicating the specificity of the interaction. The cross-links involving HMG proteins are eliminated after limited digestion with micrococcal nuclease, suggesting a model for the interactions between DNA and HMG proteins in bulk chromatin1. Although the precise mechanism remains uncertain, the drug's antitumor effects are believed to be due to this interaction with DNA, which can interfere with cellular replication and transcription processes2.
Cis-diamminedichloroplatinum(II) has been in clinical use for several years and has shown remarkable activity against various types of cancer, including testicular, ovarian, bladder, and head and neck cancers. It has been found to exhibit synergism with other cancerstatic agents, although these interactions have not been fully exploited in clinical practice. The drug's cytotoxic properties make it a potent option for chemotherapy, either as a standalone treatment or in combination with other drugs2.
The combination of cis-diamminedichloroplatinum(II) with radiation therapy has been explored both experimentally and clinically. The drug has been considered as a potential radiosensitizer, with some studies indicating that it may enhance the effects of radiation therapy on hypoxic cells in bacteria and mammalian cell cultures. The mechanisms behind this radiation enhancement may include depletion of endogenous thiols, inhibition of cellular repair processes, and proliferation inhibition. Clinical pilot studies have demonstrated the feasibility of this combination treatment, and ongoing phase III trials are expected to provide further insights into the therapeutic benefits3.
Beyond oncology, cis-diamminedichloroplatinum(II) has demonstrated antimicrobial and antiviral properties, suggesting its potential use in treating infections. Its immunosuppressive effects also open avenues for research in the context of autoimmune diseases and organ transplantation, where modulating the immune response can be beneficial2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5